![molecular formula C17H30O2Sn B14278335 (Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane CAS No. 152404-98-3](/img/structure/B14278335.png)
(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane is an organotin compound that has garnered interest in various fields of scientific research. Organotin compounds are known for their diverse applications, particularly in organic synthesis and industrial processes. This compound, with its unique structure, offers intriguing possibilities for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane typically involves the reaction of dicyclohexylmethanol with 2-methylpropanoic acid in the presence of a tin-based catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The industrial process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield simpler organotin compounds.
Substitution: The compound can participate in substitution reactions where the stannane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while reduction can produce simpler organotin compounds. Substitution reactions can lead to a variety of functionalized organotin derivatives.
Wissenschaftliche Forschungsanwendungen
(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling, and interaction with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane include other organotin compounds such as:
- Tributyltin chloride
- Triphenyltin hydroxide
- Dibutyltin diacetate
Uniqueness
What sets this compound apart is its unique structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
152404-98-3 |
|---|---|
Molekularformel |
C17H30O2Sn |
Molekulargewicht |
385.1 g/mol |
IUPAC-Name |
dicyclohexylmethyl(2-methylpropanoyloxy)tin |
InChI |
InChI=1S/C13H23.C4H8O2.Sn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;1-3(2)4(5)6;/h11-13H,1-10H2;3H,1-2H3,(H,5,6);/q;;+1/p-1 |
InChI-Schlüssel |
VHRLNSOWFJRSRR-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C(=O)O[Sn]C(C1CCCCC1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


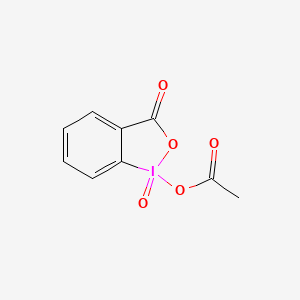




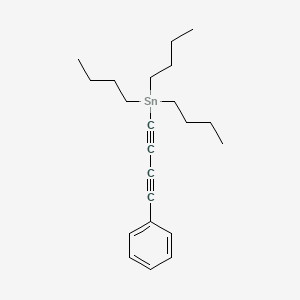
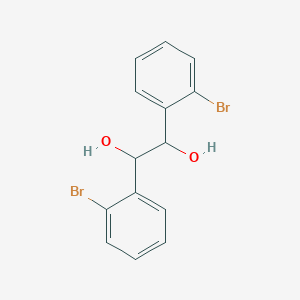
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)
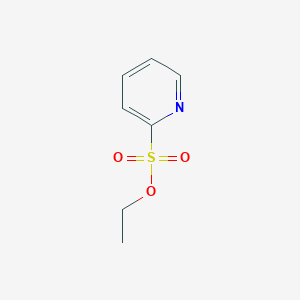

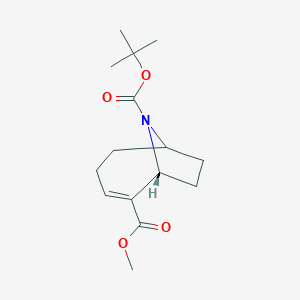
![5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14278326.png)

